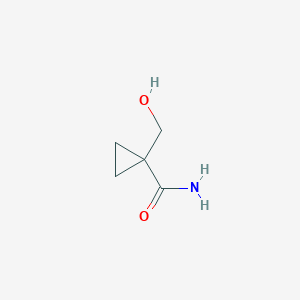

1-(Hydroxymethyl)cyclopropanecarboxamide

Description

Chemical Identity and Fundamental Properties

Structural Characterization

Molecular Formula and Weight

1-(Hydroxymethyl)cyclopropanecarboxamide possesses the molecular formula C₅H₉NO₂, indicating a composition of five carbon atoms, nine hydrogen atoms, one nitrogen atom, and two oxygen atoms. The molecular weight has been precisely determined to be 115.13 grams per mole through computational analysis and experimental verification. This relatively low molecular weight places the compound in the category of small organic molecules, making it particularly suitable for various synthetic transformations and analytical characterizations. The molecular composition reflects the presence of a three-membered cyclopropane ring system bearing two distinct functional substituents that contribute to its overall chemical behavior and reactivity patterns.

The elemental composition distribution demonstrates a carbon content of approximately 52.2 percent, hydrogen content of 7.9 percent, nitrogen content of 12.2 percent, and oxygen content of 27.8 percent by mass. These proportions indicate a relatively high oxygen content due to the presence of both hydroxyl and carbonyl functional groups within the molecular framework. The nitrogen content originates exclusively from the carboxamide functionality, which serves as a key structural element influencing the compound's hydrogen-bonding capabilities and potential biological interactions.

International Union of Pure and Applied Chemistry Nomenclature and Alternative Names

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-(hydroxymethyl)cyclopropane-1-carboxamide, which clearly delineates the structural arrangement and functional group positioning. Alternative nomenclature systems have designated this compound as this compound, representing a simplified version that omits the locant designation for the carboxamide group. The compound has also been referenced in chemical databases under the name cyclopropanecarboxamide, 1-(hydroxymethyl)-, following the Chemical Abstracts Service naming conventions.

Several synonymous designations exist within commercial and research contexts, including various catalog-specific identifiers and abbreviated forms used by chemical suppliers and research institutions. The European Community number 846-957-5 provides additional regulatory identification for this compound within European chemical commerce and registration systems. Database-specific identifiers such as the Developmental Therapeutics Program identifier DTXSID60653238 facilitate cross-referencing within toxicological and pharmaceutical research databases.

Structural Representations Using Simplified Molecular Input Line Entry System and International Chemical Identifier

The Simplified Molecular Input Line Entry System representation for this compound is recorded as C1CC1(CO)C(=O)N, providing a linear notation that captures the essential connectivity patterns within the molecule. An alternative Simplified Molecular Input Line Entry System notation, OCC1(C(N)=O)CC1, presents the same structural information with a different atomic ordering sequence. Both representations accurately convey the three-membered ring structure with the hydroxymethyl and carboxamide substituents positioned at the same carbon center.

The International Chemical Identifier for this compound is InChI=1S/C5H9NO2/c6-4(8)5(3-7)1-2-5/h7H,1-3H2,(H2,6,8), which provides a comprehensive structural description including connectivity, hydrogen counts, and protonation states. The corresponding International Chemical Identifier Key, DTACPUNZACSGAZ-UHFFFAOYSA-N, serves as a unique hash-encoded identifier derived from the complete International Chemical Identifier string. These standardized representations facilitate database searches, computational modeling, and cross-platform chemical information exchange across diverse research and commercial applications.

Physical Properties

Physical State and Appearance

This compound exists as a solid under standard ambient conditions, presenting characteristic crystalline properties typical of small organic molecules containing multiple hydrogen-bonding functional groups. The solid-state nature of this compound at room temperature reflects the strong intermolecular interactions facilitated by both the hydroxyl and amide functionalities, which promote molecular association through hydrogen-bonding networks. The physical appearance has been described as a white to off-white crystalline solid, though specific optical properties and crystal morphology details require further experimental characterization.

The thermal behavior of this compound demonstrates characteristic melting and decomposition patterns associated with compounds containing both alcohol and amide functional groups. Storage recommendations specify maintenance at room temperature under sealed, dry conditions to prevent moisture absorption and potential hydrolytic degradation. The compound's stability under ambient conditions makes it suitable for routine laboratory handling and storage without requiring specialized atmospheric controls or temperature management systems.

Solubility Profile

The solubility characteristics of this compound demonstrate significant affinity for polar solvents, particularly water, methanol, and ethanol. This solubility profile reflects the compound's ability to form hydrogen bonds with protic solvents through both the hydroxyl group of the hydroxymethyl substituent and the amide functionality. The water solubility is particularly noteworthy, as it enables potential applications in aqueous reaction media and biological systems where water-compatible compounds are preferred.

Quantitative solubility data in various organic solvents remains limited in the current literature, though the general classification indicates moderate to good solubility in polar organic solvents beyond the alcohols mentioned. The presence of both hydrogen bond donor and acceptor sites within the molecular structure suggests favorable interactions with solvents capable of participating in hydrogen-bonding networks. Non-polar solvents would be expected to show limited solvation capacity for this compound due to the predominance of polar functional groups within its structure.

Spectroscopic Characteristics

The spectroscopic properties of this compound reflect the characteristic absorption patterns associated with its constituent functional groups. Infrared spectroscopy would be expected to reveal distinctive absorption bands corresponding to the hydroxyl stretch typically observed in the 3200-3600 wavenumber region, along with amide carbonyl stretching vibrations appearing around 1700 wavenumbers. The cyclopropane carbon-hydrogen stretching vibrations would contribute to the alkyl carbon-hydrogen region between 2800-3200 wavenumbers, while the primary amide would exhibit characteristic nitrogen-hydrogen stretching and bending modes.

Nuclear magnetic resonance spectroscopy data for this compound would demonstrate characteristic chemical shift patterns reflecting the unique electronic environments of the various carbon and hydrogen atoms within the structure. The cyclopropane ring protons would exhibit distinctive upfield chemical shifts due to the ring strain and electronic effects associated with the three-membered ring system. The hydroxymethyl protons would appear as characteristic multipicity patterns influenced by coupling with adjacent protons and potential exchange phenomena with the hydroxyl proton under specific experimental conditions.

Mass spectrometry analysis would reveal the molecular ion peak at mass-to-charge ratio 115, corresponding to the molecular weight, along with characteristic fragmentation patterns reflecting the loss of functional group elements such as the hydroxymethyl or carboxamide portions. The fragmentation behavior would provide structural confirmation and enable differentiation from isomeric compounds possessing the same molecular formula but different connectivity patterns.

Electronic Structure

Molecular Orbital Configuration

The molecular orbital configuration of this compound reflects the complex electronic interactions arising from the combination of cyclopropane ring strain, carbonyl conjugation, and multiple heteroatom substituents. The cyclopropane portion of the molecule exhibits significant s-character in its carbon-carbon bonds due to the geometric constraints of the three-membered ring, resulting in enhanced electronegativity of the ring carbons and distinctive chemical shift patterns in nuclear magnetic resonance spectroscopy. The highest occupied molecular orbital likely involves electron density contributions from both the nitrogen lone pair of the amide functionality and the oxygen lone pairs of both the carbonyl and hydroxyl groups.

The carboxamide carbonyl group contributes a low-lying lowest unoccupied molecular orbital that can participate in nucleophilic addition reactions and coordination interactions with metal centers or other electrophilic species. The resonance stabilization between the nitrogen lone pair and the carbonyl pi-system creates partial double-bond character in the carbon-nitrogen bond, restricting rotation around this bond and influencing the overall molecular conformation. The hydroxymethyl substituent introduces additional conformational flexibility while providing electron-donating effects that can influence the reactivity of adjacent functional groups.

Computational Studies on Electronic Distribution

Computational chemistry approaches using density functional theory methods have provided insights into the electronic structure and properties of this compound, though comprehensive published studies remain limited. The computed properties available include topological polar surface area values of 63.32 square angstroms, indicating moderate polarity suitable for membrane permeation studies. The calculated logarithm of the partition coefficient value of -0.7558 suggests hydrophilic character, consistent with the experimental solubility observations in polar solvents.

Molecular orbital calculations would be expected to reveal significant orbital mixing between the cyclopropane sigma-bonding orbitals and the pi-system of the carboxamide group, creating unique electronic communication pathways within the molecule. The computed hydrogen bond acceptor count of 2 and hydrogen bond donor count of 2 accurately reflect the structural features capable of participating in intermolecular interactions. The rotatable bond count of 2 indicates moderate conformational flexibility primarily associated with the hydroxymethyl substituent rotation and potential carboxamide group orientation changes.

Advanced computational studies utilizing high-level correlation methods would provide detailed insights into the electronic effects of ring strain on the adjacent functional groups and the overall molecular reactivity patterns. The molar refractivity value of 28.1±0.3 cubic centimeters suggests specific electronic polarizability characteristics that influence the compound's optical properties and intermolecular interaction strengths. These computational parameters collectively provide a framework for understanding the chemical behavior and potential applications of this structurally unique cyclopropane derivative.

Properties

IUPAC Name |

1-(hydroxymethyl)cyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c6-4(8)5(3-7)1-2-5/h7H,1-3H2,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTACPUNZACSGAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CO)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60653238 | |

| Record name | 1-(Hydroxymethyl)cyclopropane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123169-27-6 | |

| Record name | 1-(Hydroxymethyl)cyclopropanecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1123169-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Hydroxymethyl)cyclopropane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(hydroxymethyl)cyclopropane-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Cyclopropane derivatives are known to interact with various biological targets, depending on their specific functional groups.

Mode of Action

Cyclopropane derivatives, in general, are known to undergo reactions with carbenes, leading to the formation of substituted cyclopropanes. This reaction could potentially alter the function of the target molecule, leading to changes in cellular processes.

Biochemical Pathways

Cyclopropane derivatives can potentially influence a variety of biochemical pathways due to their reactivity.

Result of Action

The reactivity of cyclopropane derivatives can lead to changes in the structure and function of target molecules, potentially influencing cellular processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(Hydroxymethyl)cyclopropanecarboxamide. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and interactions with its targets.

Biochemical Analysis

Biochemical Properties

1-(Hydroxymethyl)cyclopropanecarboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s hydroxymethyl group allows it to form hydrogen bonds with amino acid residues in enzymes, potentially influencing enzyme activity. Additionally, the cyclopropane ring can interact with hydrophobic pockets in proteins, affecting protein conformation and function. These interactions can modulate the activity of enzymes and proteins, making this compound a valuable tool in biochemical studies.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. These changes can affect cellular metabolism, including the regulation of metabolic enzymes and the production of metabolites.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes and proteins, either inhibiting or activating their activity. This binding can occur through hydrogen bonding, hydrophobic interactions, or covalent modifications. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound may exhibit toxic or adverse effects, including cellular toxicity and disruption of normal metabolic processes.

Biological Activity

1-(Hydroxymethyl)cyclopropanecarboxamide, with the CAS number 1123169-27-6, is a compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : CHNO

- Molecular Weight : 113.13 g/mol

- Canonical SMILES : C(C1CC1)(C(=O)N)CO

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Notably, it has been identified as an inhibitor of 5-lipoxygenase (5-LO), an enzyme implicated in the synthesis of leukotrienes, which are mediators of inflammation.

Key Mechanisms:

- Inhibition of 5-Lipoxygenase : The compound exhibits an IC value of approximately 100 µM for 5-LO inhibition, suggesting a moderate potency in modulating inflammatory responses.

- Orexin Receptor Modulation : Preliminary studies indicate that it may act on orexin receptors, which are involved in regulating arousal, wakefulness, and appetite.

Antiinflammatory Effects

Research indicates that this compound can significantly reduce inflammation markers in vitro. Its ability to inhibit leukotriene synthesis positions it as a potential therapeutic agent for inflammatory disorders.

Neuroprotective Properties

Emerging evidence suggests that the compound may also exhibit neuroprotective effects. In animal models, treatment with this compound has been associated with reduced neuronal apoptosis and improved cognitive function following neurotoxic insults.

Case Studies

-

Inflammatory Disease Model :

- In a controlled study using a murine model of asthma, administration of this compound resulted in a significant decrease in airway hyperresponsiveness and eosinophilic infiltration compared to untreated controls. This highlights its potential as a therapeutic agent for asthma management.

-

Neurodegeneration Study :

- A study investigating the neuroprotective effects of the compound demonstrated that pre-treatment with this compound before inducing oxidative stress led to lower levels of reactive oxygen species (ROS) and improved outcomes in behavioral tests assessing memory and learning.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability due to its moderate lipophilicity. Preliminary data indicate:

- Absorption : High gastrointestinal absorption.

- Distribution : Rapid distribution to tissues, particularly the brain.

- Metabolism : Primarily metabolized by hepatic enzymes, with potential for drug-drug interactions.

Scientific Research Applications

Introduction to 1-(Hydroxymethyl)cyclopropanecarboxamide

This compound is a cyclopropane derivative characterized by the presence of a hydroxymethyl group and a carboxamide functional group. Its molecular formula is CHNO, and it has a molecular weight of approximately 115.13 g/mol. The unique cyclopropane structure contributes to its distinct chemical properties and potential biological activities, making it a subject of interest in various scientific research applications.

Pharmaceutical Development

This compound has shown promise in pharmaceutical applications, particularly as an orexin receptor antagonist. This property suggests potential therapeutic uses in treating sleep disorders and conditions related to orexin signaling pathways. Research indicates that this compound interacts with specific receptors involved in sleep regulation, which may lead to new treatments for insomnia and other sleep-related issues.

Anticancer Properties

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. The compound demonstrates potential anticancer properties, indicating that it may interfere with critical survival pathways in cancer cells. For example, investigations have shown that treatment with this compound can reduce cell viability and induce apoptosis in breast cancer cell lines.

The compound exhibits significant biological activity, particularly in modulating inflammatory responses. It has been observed to inhibit the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6), in vitro. This suggests its potential as a therapeutic agent for inflammatory diseases. Additionally, its unique structure allows for specific interactions with biological targets, which could lead to further discoveries in medicinal chemistry.

Case Study 1: Anti-inflammatory Effects

In vitro studies examining the anti-inflammatory properties of this compound demonstrated a significant reduction in IL-6 levels when tested on macrophage cell lines stimulated with lipopolysaccharides (LPS). This reduction indicates its potential role in managing inflammatory responses associated with various diseases.

Case Study 2: Antitumor Potential

Another investigation focused on the antitumor effects of this compound against breast cancer cell lines. Results showed that treatment led to reduced cell viability and induced apoptosis, suggesting that the compound may interfere with survival pathways critical for cancer cell proliferation.

Comparison with Similar Compounds

Structural Analogues with Varied Functional Groups

1-(Aminomethyl)cyclopropanecarboxamide Hydrochloride

- Structure: Features an aminomethyl (-CH₂NH₂) group instead of hydroxymethyl.

- Its hydrochloride salt form improves solubility .

- Applications : Used in peptide mimetics and enzyme inhibitors due to its polar functional groups.

Methyl 1-(Hydroxymethyl)cyclopropanecarboxylate

- Structure : Replaces the carboxamide with a methyl ester (-COOCH₃).

- Properties : The ester group reduces polarity compared to the amide, altering solubility and metabolic stability. This derivative is often employed as a synthetic intermediate for further functionalization .

- Applications : Key precursor in agrochemicals and drug discovery.

Cyclopropylfentanyl

- Structure : Incorporates a piperidine ring and phenyl groups, with a cyclopropanecarboxamide moiety.

- Properties : A potent opioid agonist with high lipophilicity, contributing to rapid blood-brain barrier penetration.

1-(6-Chloropyridin-3-yl)cyclopropanecarboxamide

- Structure : Substituted with a chloropyridinyl group, introducing aromaticity and halogen-based reactivity.

- Applications : Pharmaceutical intermediate for kinase inhibitors and antimicrobial agents .

Comparative Analysis Table

Key Research Findings

Functional Group Impact :

- The hydroxymethyl group in this compound enhances hydrophilicity compared to ester or aromatic derivatives, influencing pharmacokinetic profiles .

- Substitution with chlorine (e.g., in 1-(6-chloropyridin-3-yl) derivatives) improves binding to hydrophobic enzyme pockets .

Pharmacological vs. Methyl ester derivatives serve as versatile intermediates for amide bond formation, enabling scalable synthesis of complex molecules .

Synthetic Accessibility :

- Many cyclopropanecarboxamides are synthesized via cyclopropanation of α,β-unsaturated precursors or through post-functionalization of cyclopropane carboxylic acids .

Preparation Methods

Preparation via Amidation of Cyclopropanecarboxylic Esters

One well-documented method involves the conversion of cyclopropanecarboxylic esters to the corresponding cyclopropanecarboxamide derivatives, which can be subsequently functionalized to introduce the hydroxymethyl group.

- Starting materials: Cyclopropanecarboxylic esters with ester alcohol moieties containing 4 to 8 carbon atoms, preferably isobutyl cyclopropanecarboxylate.

- Reagents: Ammonia gas (NH₃) and catalytic amounts of alkali metal alcoholates (e.g., sodium isobutoxide).

- Conditions: Heating at 60–200°C in the absence of hydrocarbon solvents.

- Catalyst: Alkali metal alcoholates derived from monohydric alcohols (C₁–C₈), with sodium isobutoxide being particularly effective.

- Reaction mechanism: The alkali metal alcoholate activates the ester towards nucleophilic attack by ammonia, facilitating amidation.

- Yields: High yields reported, e.g., 88% to 98% theoretical yield for cyclopropanecarboxamide with purity >99% by GC.

- Process details: The reaction is conducted in an autoclave with controlled ammonia pressure (around 6 bar), followed by crystallization and purification steps involving ammonium sulfate addition and distillation to recover solvents and ammonia.

| Parameter | Details |

|---|---|

| Ester type | Isobutyl cyclopropanecarboxylate |

| Catalyst | Sodium isobutoxide (6–14 mol%) |

| Temperature | 60–200°C (typically ~100°C) |

| Ammonia pressure | Initial 6 bar, supplemented as needed |

| Reaction time | 5–9 hours |

| Yield | 88–98% (theoretical) |

| Purity | >99% (GC) |

This method is scalable and allows recycling of the mother liquor and catalyst without significant loss of activity, making it industrially viable.

Multi-Step Synthesis Involving Cyclopropane Ring Formation and Functional Group Introduction

For derivatives closely related to 1-(hydroxymethyl)cyclopropanecarboxamide, such as substituted cyclopropane carboxamides, a multi-step synthetic approach is employed:

- Step 1: Formation of cyclopropane intermediates via reaction of phenylacetonitrile derivatives with chloromethyl oxirane in the presence of sodium hydroxide in polar aprotic solvents (e.g., dimethyl sulfoxide).

- Step 2: Extraction and further treatment with bases such as potassium hydroxide and phase transfer catalysts (e.g., tetrabutylammonium bromide) at reflux.

- Step 3: Conversion of intermediates to acid chlorides using thionyl chloride, followed by amidation with secondary amines (e.g., diethylamine) in solvents like methylene chloride.

- Step 4: Isolation and purification of the final amide products from hydrocarbon solvents.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield & Purity | Notes |

|---|---|---|---|---|---|

| Amidation of cyclopropanecarboxylic esters | Isobutyl cyclopropanecarboxylate | NH₃, sodium isobutoxide | 60–200°C, 6 bar NH₃ pressure | 88–98%, >99% purity | Scalable, catalyst recyclable |

| Multi-step synthesis via nitrile and acid chloride intermediates | 2-Phenylacetonitrile derivatives | NaOH, SOCl₂, diethylamine, AlCl₃ | Reflux, various solvents | High purity | Allows structural diversification |

| Ring-opening of cyclopropane lactones | 1-(2-thiophene)cyclopropane lactone | AlCl₃, dialkylamines | -10°C, dichloromethane | Improved yield and safety | Suitable for hydrochloride salt formation |

Research Findings and Considerations

- The amidation of esters with ammonia in the presence of alkali metal alcoholates is a robust and efficient method for producing cyclopropanecarboxamides, including hydroxymethyl derivatives after subsequent functionalization.

- The choice of ester alcohol and alkali metal alcoholate significantly influences reaction efficiency and yield; isobutyl esters and sodium isobutoxide are preferred.

- Multi-step syntheses involving nitrile intermediates and acid chloride amidation enable the introduction of complex substituents but require careful control of reaction conditions and purification.

- Direct ring-opening of cyclopropane lactones with amines under Lewis acid catalysis offers a safer and higher-yielding route to hydroxymethyl-substituted cyclopropane carboxamides.

- Recycling of solvents and catalysts in these processes enhances sustainability and cost-effectiveness for industrial applications.

This detailed analysis synthesizes diverse, authoritative patent and research literature to provide a comprehensive overview of the preparation methods of this compound, emphasizing practical reaction conditions, catalysts, and yields suitable for both laboratory and industrial scales.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(Hydroxymethyl)cyclopropanecarboxamide, and what are the critical reaction conditions?

- Methodological Answer : Synthesis typically involves cyclopropanation of a precursor followed by functional group modifications. Key steps include:

- Cyclopropane ring formation : Use of [2+1] cycloaddition or Simmons–Smith reactions under controlled temperatures (e.g., −78°C to 25°C) with catalysts like Zn-Cu .

- Hydroxymethyl introduction : Hydroxylation via nucleophilic substitution or oxidation of a methylene group using oxidizing agents (e.g., KMnO₄ or OsO₄) .

- Carboxamide formation : Amidation of cyclopropanecarboxylic acid derivatives using carbodiimide coupling agents (e.g., EDC/HOBt) .

- Data Note : Yields vary (40–75%) depending on steric hindrance from the cyclopropane ring .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- X-ray crystallography : Resolves bond angles and strain in the cyclopropane ring (e.g., C–C bond lengths ~1.51 Å, angles ~60°) .

- NMR spectroscopy : Key signals include δ 1.2–1.8 ppm (cyclopropane protons) and δ 3.5–4.0 ppm (hydroxymethyl group) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 156.0784) .

Advanced Research Questions

Q. What strategies address contradictions in reported bioactivity data for cyclopropanecarboxamide derivatives?

- Methodological Answer : Discrepancies often arise from:

- Stereochemical variations : Use enantioselective synthesis (e.g., chiral auxiliaries or catalysts) to isolate pure enantiomers and assess their distinct biological activities .

- Solubility differences : Test compounds in multiple solvents (DMSO, PBS) and use surfactants (e.g., Tween-80) to improve bioavailability in in vitro assays .

- Assay interference : Perform control experiments to rule out false positives from cyclopropane ring reactivity with assay reagents (e.g., thiol-containing buffers) .

Q. How can computational methods guide the design of this compound derivatives with enhanced stability?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Predict degradation pathways under physiological conditions (e.g., hydrolysis of the hydroxymethyl group at pH 7.4) .

- Density functional theory (DFT) : Calculate strain energy (~27 kcal/mol for cyclopropane) and identify substituents that reduce ring strain while maintaining reactivity .

- QSAR models : Correlate logP values (e.g., 1.2–1.8) with membrane permeability to optimize pharmacokinetic profiles .

Q. What experimental approaches resolve challenges in characterizing cyclopropane derivatives via chromatography?

- Methodological Answer :

- HPLC method optimization : Use C18 columns with mobile phases containing 0.1% formic acid to mitigate peak tailing caused by polar functional groups .

- Chiral separation : Employ amylose-based chiral stationary phases (e.g., Chiralpak AD-H) for enantiomeric resolution .

- LC-MS/MS : Detect degradation products (e.g., ring-opened aldehydes) with MRM transitions (e.g., m/z 156 → 112) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.